![molecular formula C17H13FN2O2 B2673860 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034536-10-0](/img/structure/B2673860.png)
4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
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Description
“4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is an organic compound . It is part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for “4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide” are not available in the retrieved sources, similar compounds have been synthesized and evaluated for their anti-tubercular activity . These compounds were designed and synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Scientific Research Applications
Suzuki–Miyaura Coupling
4-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in its mild reaction conditions and functional group tolerance. Specifically, this compound serves as an organoboron reagent, facilitating the formation of new carbon–carbon bonds. The SM coupling process involves oxidative addition and transmetalation, where boron groups transfer to palladium, leading to the desired bond formation .
Protodeboronation in Organic Synthesis
While alkyl boronic esters are commonly used in organic synthesis, protodeboronation has received less attention. However, 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide offers a radical-based approach for catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This transformation expands the toolbox for functionalizing boronic esters, enabling diverse synthetic pathways .
Radiosynthesis for Brain Imaging Studies
Researchers have synthesized a novel derivative of this compound, namely 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM) , and labeled it with fluorine-18 (18F). This radiolabeled compound is valuable for positron emission tomography (PET) brain imaging studies. It may help investigate mutations associated with Parkinson’s disease, particularly those affecting leucine-rich repeat kinase 2 (LRRK2) activity .
Cytotoxic Effects in Lung Carcinoma
Theoretical and molecular mechanistic investigations have explored the cytotoxic effects of related chalcones. While not directly about 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide , these studies provide insights into the broader family of compounds. Chalcones exhibit varying cytotoxic effects against lung carcinoma cells, making them interesting candidates for further research .
properties
IUPAC Name |
4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-15-5-3-13(4-6-15)17(21)20-10-12-8-14(11-19-9-12)16-2-1-7-22-16/h1-9,11H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKYBRQICGKKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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